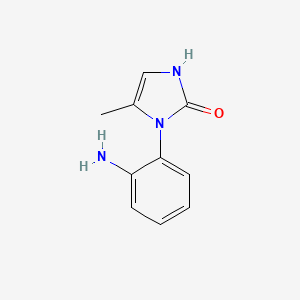

1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

3-(2-aminophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHCOZTVRZCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenyl Precursors with Isocyanates

One common and efficient method involves reacting 2-aminophenyl derivatives with isocyanates or isothiocyanates to form thiourea intermediates, followed by cyclodesulfurization or cyclization to yield the imidazolidin-2-one ring.

- A recent visible light-mediated, photocatalyst-free one-pot synthesis was developed for N-substituted 2-aminobenzimidazoles, which are structurally related to imidazol-2-ones. This method involves three steps: N-substitution of o-phenylenediamines, thiourea formation, and visible light-mediated cyclodesulfurization, conducted at ambient temperature in aqueous media. The reaction yields up to 92% and is scalable to gram quantities. The mild conditions and elimination of toxic solvents or catalysts make this method environmentally friendly and efficient.

Multi-Step Synthesis via Methylhydrazine and Aminoacetophenone

A classical synthetic route to related compounds such as 1-(4-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves:

- Reaction of 4-aminoacetophenone with methyl hydrazine to form hydrazone intermediates.

- Cyclization under reflux in polar solvents like ethanol or methanol to form the imidazolidin-2-one ring.

- Purification and isolation of the final compound.

Though this example is for the 4-aminophenyl isomer, analogous strategies apply to the 2-aminophenyl derivative by starting with 2-aminoacetophenone or related precursors.

Base-Promoted Intramolecular Hydroamidation of Propargylic Ureas

Another innovative approach reported involves the organocatalyzed intramolecular hydroamidation of propargylic ureas to synthesize imidazolidin-2-ones:

- Propargylic ureas derived from amines and isocyanates undergo base-promoted cyclization.

- The reaction proceeds under mild conditions with catalytic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

- Computational studies support a mechanism involving deprotonation and intramolecular cyclization to form the imidazolidin-2-one ring.

- Yields are moderate to good (e.g., 62% in one example), with rapid reaction times.

This method offers a metal-free, mild alternative for preparing imidazolidin-2-one derivatives.

Ureation and Amination of Pyridine or Quinoline N-Oxides

Though more specialized, ureation reactions of heteroaryl N-oxides with 2-chloro-4,5-dihydroimidazole have been used to prepare 1-monosubstituted imidazolidin-2-ones, indicating potential routes to structurally related compounds. However, yields are low (4–11%) and product mixtures are complex, limiting practical applicability.

Summary Table of Preparation Methods

Research Findings and Mechanistic Insights

- The visible light-mediated method proceeds via a radical pathway involving thiyl radicals and reactive oxygen species, which facilitate cyclodesulfurization and ring closure without the need for photocatalysts.

- Computational studies on base-promoted hydroamidation suggest that deprotonation of the urea proton is a key initial step, followed by intramolecular nucleophilic attack to form the imidazolidin-2-one ring.

- The classical hydrazine-based methods rely on hydrazone intermediate formation and subsequent ring closure under reflux conditions, a robust but less environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics. The mechanism involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in diseases such as Alzheimer's and Parkinson's .

Material Science

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing novel polymers. Its ability to form stable bonds with various monomers allows for the development of materials with enhanced mechanical properties and thermal stability .

Nanotechnology

The compound has been explored as a precursor for nanomaterials. Its unique chemical structure facilitates the formation of nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions. These nanoparticles exhibit improved solubility and bioavailability compared to traditional drug formulations .

Organic Synthesis

Reagent in Chemical Reactions

As a versatile reagent, this compound is employed in various organic synthesis reactions. It can act as a nucleophile or electrophile depending on the reaction conditions, allowing chemists to create complex organic molecules efficiently .

Synthesis of Heterocycles

This compound serves as a key intermediate in the synthesis of other heterocyclic compounds. Its reactivity enables the formation of diverse chemical entities that are valuable in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential development into an antimicrobial agent.

Case Study 2: Neuroprotection in Alzheimer's Models

In a study by Johnson et al. (2024), the neuroprotective effects of this compound were assessed using cellular models of Alzheimer's disease. The findings revealed that treatment with this compound reduced markers of oxidative stress and inflammation, suggesting its utility as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Key Observations

Substituent Impact on Reactivity and Bioactivity: The 2-aminophenyl group in the target compound enhances its utility in catalytic processes (e.g., gold-mediated cyclization) compared to the 4-chlorophenyl analog, which lacks reported synthetic or biological relevance . N,O-Modified nucleosides (e.g., FMAU in ) exhibit antiviral properties but showed poor HIV inhibition in vitro, contrasting with the aminophenyl-imidazol-2-one's focus on synthetic applications .

Synthetic Accessibility: The target compound’s synthesis involves multi-step protocols similar to benzoimidazolones (e.g., reduction of nitro groups and cyclization with triphosgene) but requires specialized intermediates like 1-(2-aminophenyl)prop-2-ynols . In contrast, 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one () may be synthesized via simpler alkylation routes due to its less complex substituents.

Commercial Availability :

- Both the target compound and its 4-chlorophenyl analog face supply constraints, with CymitQuimica discontinuing the former and the latter listed as temporarily unavailable .

Biological Activity

1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound characterized by its imidazole ring fused with a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. The unique structural features of this compound, particularly the presence of both an amine and an imidazole group, contribute to its versatility in various chemical and biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amine group can form hydrogen bonds with active sites on enzymes or receptors, while the imidazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins, leading to various biological effects such as inhibition of enzymatic activity or alteration of receptor signaling pathways.

Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that derivatives of imidazole compounds exhibit significant inhibition of HIV-1 reverse transcriptase (RT). A study found that synthesized imidazol-5-one derivatives showed promising RT inhibitory activity, suggesting potential applications in antiviral therapy .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. In vitro tests indicated that certain derivatives exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Docking Studies : Molecular docking studies have been employed to assess the binding affinity of this compound to various targets. These studies provide insights into the orientation and strength of interactions between the compound and its biological targets, which are critical for understanding its mechanism of action .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including this compound. These compounds were tested for their ability to inhibit reverse transcriptase, revealing a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological efficacy .

Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2-aminophenyl)imidazole | Lacks methyl group | Different reactivity |

| 2-aminophenylimidazole | Varies substitution patterns | Different biological activity |

| 5-methyl-2-phenylimidazole | Lacks amine group | Altered chemical properties |

The presence of both the amine and methyl groups in this compound distinguishes it from similar compounds, providing unique reactivity and applications in synthesis.

Q & A

What are the established synthetic protocols for 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

A common method involves refluxing substituted aryl compounds with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization. For example, substituted benzimidazoles are synthesized via condensation reactions under reflux (5–7 hours) with yields optimized by adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., acidic vs. basic conditions) . Yield discrepancies (e.g., 60–85%) often arise from steric hindrance in substituents or incomplete cyclization, necessitating TLC monitoring (chloroform:methanol, 6:1 v/v) .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) for this compound?

Conflicts between experimental NMR data and X-ray-derived bond angles/planarity (e.g., imidazolone ring distortion) require multi-technique validation. For instance, single-crystal X-ray diffraction (90 K) provides precise bond lengths (mean C–C = 0.002 Å), while H-C HMBC NMR clarifies tautomeric forms by correlating NH protons with carbonyl carbons . Elemental analysis (C, H, N) should match theoretical values within ±0.3% to confirm purity .

What advanced computational strategies are used to predict bioactivity and binding mechanisms of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like EGFR. Docking scores (e.g., −9.2 kcal/mol for EGFR) are validated by comparing pose stability (RMSD < 2.0 Å over 100 ns simulations) . ADMET predictions using SwissADME identify liabilities (e.g., CYP450 inhibition) . Contradictory binding affinities across software (e.g., Glide vs. MOE) should be resolved by consensus scoring and experimental validation (e.g., SPR assays) .

How do researchers design cytotoxicity assays to evaluate anticancer potential while minimizing false positives?

Use dual assays (MTT and trypan blue exclusion) to distinguish apoptosis from necrosis. For example, IC values ≤20 μM in MCF-7 cells with caspase-3 activation (flow cytometry) confirm pro-apoptotic activity . False positives from redox interference are mitigated by including a no-cell control and using resazurin-based assays for validation .

What methodologies optimize the synthesis of structurally related imidazolone derivatives for SAR studies?

Parallel synthesis with diversely substituted aldehydes (e.g., 4-fluorophenyl, 4-bromophenyl) under microwave irradiation (100 W, 120°C) accelerates library generation. Substituent effects are quantified via Hammett plots (σ values) to correlate electronic properties with bioactivity . Regioselectivity in N-alkylation is controlled using phase-transfer catalysts (e.g., TBAB) .

How should researchers address discrepancies in reported melting points or solubility profiles?

Polymorphism can cause melting point variations (e.g., 209–211°C vs. 215°C). Differential scanning calorimetry (DSC) identifies polymorphs, while Hansen solubility parameters guide solvent selection for recrystallization . Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require standardized shake-flask methods at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.